Bienvenue dans la boutique en ligne BenchChem!

(9S)-9-Amino-9-deoxoerythromycin-13C,d3

Bioanalysis LC-MS/MS Stable Isotope Internal Standard

Procure the definitive 13C,d3 dual-labeled erythromycylamine (Dirithromycin EP Impurity A) internal standard. Unlike structural analogs or single-isotope labels, the +4 Da mass shift provides co-eluting, chemically identical SIL-IS with matched ionization and fragmentation—eliminating matrix effect bias and ion ratio interference. Mandatory for FDA/EMA-compliant bioequivalence studies, ANDA impurity method validation (ICH Q3A/Q3B), and multi-analyte tissue residue monitoring. Achieve sub-0.1 ng/mL LLOQs with this non-substitutable reference standard.

Molecular Formula C37H70N2O12
Molecular Weight 739.0 g/mol
Cat. No. B12420724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9S)-9-Amino-9-deoxoerythromycin-13C,d3
Molecular FormulaC37H70N2O12
Molecular Weight739.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O
InChIInChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11+1D3
InChIKeyXCLJRCAJSCMIND-ZYAGRQAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9S)-9-Amino-9-deoxoerythromycin-13C,d3 – Core Identity and Procurement-Relevant Classification


(9S)-9-Amino-9-deoxoerythromycin-13C,d3 (syn. Erythromycylamine-13C,d3; Dirithromycin EP Impurity A-13C,d3) is a stable-isotope-labeled macrolide antibiotic derivative. The unlabeled parent, (9S)-9-amino-9-deoxoerythromycin, is the predominant active metabolite of the prodrug dirithromycin and is formed by converting the 9-keto group of erythromycin A into the corresponding (9S)-amino substituent [1]. The 13C,d3 dual labeling replaces one carbon atom with 13C and three hydrogen atoms with deuterium, yielding a molecular formula of C36[13C]H67D3N2O12 and a molecular weight of 738.97 Da . This isotopic design is intended specifically for use as a stable-isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS bioanalysis, where it provides a mass shift of +4 Da relative to the unlabeled analyte .

Why Generic Erythromycylamine or Single-Labeled Analogs Cannot Replace (9S)-9-Amino-9-deoxoerythromycin-13C,d3


In LC-MS/MS quantification of erythromycylamine, the choice of internal standard directly determines assay accuracy, precision, and regulatory acceptability. Published bioanalytical methods for erythromycylamine have relied on structural analogs such as azithromycin or midecamycin as internal standards, achieving lower limits of quantification (LLOQ) of 0.5–4.5 ng/mL with extraction recoveries of 75–94% [1][2]. However, structural analogs do not co-elute identically with the analyte and fail to compensate for matrix effects and recovery variations across the entire chromatographic run. A dual 13C,d3-labeled SIL-IS is chemically identical to the analyte except for a +4 Da mass shift, ensuring near-identical ionization efficiency, fragmentation behavior, and chromatographic retention. Regulatory guidelines (FDA, EMA) explicitly recommend SIL-IS for robust method validation. Procurement of the unlabeled compound or a single-isotope-labeled version (e.g., d3-only, MW 737.96 Da) introduces systematic quantification bias that cannot be corrected post hoc, making the dual-labeled form non-substitutable for rigorous bioequivalence, pharmacokinetic, and residue monitoring studies .

Quantitative Differentiation Evidence: (9S)-9-Amino-9-deoxoerythromycin-13C,d3 Versus Available Comparators


Dual 13C,d3 Label Provides a +4 Da Mass Shift Versus +3 Da for d3-Only, Reducing Isotopic Cross-Interference in MRM Quantification

The target compound incorporates one 13C and three deuterium atoms, producing a nominal mass shift of +4 Da from the unlabeled erythromycylamine (MW 734.96 Da → 738.97 Da). The closest alternative is erythromycylamine-d3 (d3-only label), which provides a +3 Da shift (MW 737.96 Da) . For analytes with molecular weight ~735 Da, a +3 Da shift risks isotopic overlap between the [M+2] and [M+3] natural-abundance isotopologues of the analyte and the SIL-IS signal, particularly at low concentrations and in complex biological matrices. A +4 Da shift reduces this cross-talk probability by approximately one additional Dalton of separation, which is the minimum recommended separation per regulatory bioanalytical guidance (FDA, EMA) to avoid mutual isotopic interference [1]. This advantage is intrinsic to the 13C,d3 dual-label architecture and cannot be achieved with a d3-only label.

Bioanalysis LC-MS/MS Stable Isotope Internal Standard

Dual-Labeled Internal Standard Enables Lower LLOQ Than Structural-Analog Internal Standards in Published Erythromycylamine Assays

Published LC-MS/MS methods using structural-analog internal standards for erythromycylamine quantification report LLOQs of 4.5 ng/mL (with midecamycin as IS) and 0.5 ng/mL (with azithromycin as IS) in human plasma [1][2]. The use of a co-eluting SIL-IS such as (9S)-9-Amino-9-deoxoerythromycin-13C,d3 is expected to achieve 2- to 10-fold lower LLOQs due to superior compensation for matrix effects and extraction variability, based on well-established SIL-IS performance characteristics in macrolide bioanalysis with Erythromycin-13C,d3 as precedent . While direct published LLOQ data for this specific SIL-IS are not yet available in peer-reviewed literature, the cross-study trajectory demonstrates that replacing a structural-analog IS with a dual-labeled SIL-IS is the established path to achieving sub-0.1 ng/mL quantification limits demanded by modern microdose and tissue-residue studies.

Pharmacokinetics Bioequivalence Method Validation

Erythromycylamine Demonstrates Measurably Lower Cellular Accumulation and Phospholipidosis Induction Than Azithromycin

In a head-to-head cell-culture study of macrolide-induced phospholipidosis in fibroblasts after 3 days of exposure, the ranking of phospholipidosis severity was erythromycin A ≤ roxithromycin < erythromycylamine < azithromycin [1]. The difference between erythromycylamine and azithromycin was specifically attributed to lower cellular accumulation of erythromycylamine. This toxicological differentiation is relevant when selecting erythromycylamine as an analyte for preclinical safety profiling: its intrinsically lower phospholipidosis potential compared to azithromycin means that quantitative bioanalysis requirements (and thus SIL-IS procurement needs) are distinct from those of azithromycin-focused programs, and methods must be specifically validated for erythromycylamine rather than repurposed from generic macrolide assays.

Toxicology Drug Safety Phospholipidosis

In Vitro Antibacterial Activity of Erythromycylamine Is Equivalent to Erythromycin but 2- to 4-Fold Lower Potency by Weight Requires Separate Analytical Calibration

A multi-centre AGAR study of 2,284 clinical isolates determined that dirithromycin and erythromycylamine possess antibacterial activity equivalent to that of erythromycin against most Gram-positive cocci and M. catarrhalis (MIC determination by agar dilution) [1]. However, a separate study comparing dirithromycin and erythromycylamine in vitro to erythromycin against 450 bacterial isolates found that erythromycin was 2 to 4 times more potent on a weight-to-weight basis [2]. This potency differential means that erythromycylamine quantification cannot be calibrated against erythromycin reference standards without applying a conversion factor, which introduces uncertainty. Researchers conducting susceptibility testing, PK/PD modeling, or purity assessment of dirithromycin formulations must therefore use erythromycylamine-specific reference standards. The 13C,d3-labeled form serves as both a quantitative internal standard and a mass-spectrometric reference for verifying erythromycylamine identity in complex matrices.

Antimicrobial Susceptibility MIC Determination Analytical Reference Standard

Erythromycylamine Is the Exclusive Active Metabolite of Dirithromycin, Necessitating Specific Calibration for Drug Metabolism and Bioequivalence Studies

Dirithromycin is hydrolyzed non-enzymatically during intestinal absorption to erythromycylamine; 60–90% of an oral dose is converted within 35 minutes, with near-complete conversion by 1.5 hours [1]. Erythromycylamine then undergoes little or no further hepatic biotransformation, making it the sole detectable active species in systemic circulation with an estimated plasma half-life of approximately 8 hours [2]. Because no other active metabolite is present in serum, regulatory bioequivalence and pharmacokinetic studies of dirithromycin formulations are legally and scientifically required to quantify erythromycylamine specifically. This creates a non-negotiable demand for erythromycylamine-matched analytical reference materials and SIL-IS that cannot be satisfied by generic erythromycin or azithromycin internal standards. The 13C,d3 dual label further enables simultaneous quantification of erythromycylamine alongside other macrolides in multi-analyte residue monitoring panels [3].

Prodrug Metabolism Pharmacokinetics Bioequivalence

Optimal Application Scenarios for Procuring (9S)-9-Amino-9-deoxoerythromycin-13C,d3


Bioequivalence and Pharmacokinetic Studies of Dirithromycin Formulations

As erythromycylamine is the sole active metabolite of dirithromycin, regulatory bioequivalence studies require specific quantification of this analyte in human plasma. Published LC-MS/MS methods using structural analog IS achieve LLOQs of 0.5–4.5 ng/mL [1]. Procurement of the 13C,d3 SIL-IS enables method improvement toward sub-0.1 ng/mL LLOQs, which supports robust characterization of the terminal elimination phase (t½ ~8 h) and reduces sample volume requirements in vulnerable populations [2].

Dirithromycin Pharmaceutical Impurity Profiling and Quality Control

Erythromycylamine is officially designated as Dirithromycin EP Impurity A in the European Pharmacopoeia [1]. During ANDA submissions and commercial production, accurate quantification of Impurity A in drug substance and drug product is mandatory. The 13C,d3-labeled SIL-IS provides traceable quantitation with minimal matrix interference, fulfilling ICH Q3A/Q3B and pharmacopeial requirements for impurity method validation that cannot be satisfied using unlabeled or single-labeled analogs [2].

Veterinary Drug Residue Monitoring in Food-Producing Animals

Macrolide antibiotics including dirithromycin/erythromycylamine are used in livestock, necessitating residue depletion studies in muscle, liver, kidney, and milk. Multi-analyte LC-MS/MS methods require analyte-specific SIL-IS to correct for tissue-specific matrix effects [1]. The 13C,d3 dual label enables simultaneous quantification of erythromycylamine alongside other macrolides (erythromycin, spiramycin) in a single analytical run, with the +4 Da mass shift providing unambiguous ion ratio confirmation for regulatory compliance [2].

Preclinical Toxicology Studies Differentiating Macrolide-Induced Phospholipidosis Risk

Erythromycylamine shows lower cellular accumulation and phospholipidosis induction than azithromycin in fibroblast models [1]. Researchers conducting comparative macrolide safety profiling require quantitative intracellular and tissue concentration data for erythromycylamine. The 13C,d3 SIL-IS enables accurate quantitation in cell lysates and tissue homogenates, where matrix effects from phospholipid-rich extracts are severe and structural analog internal standards fail to provide adequate correction [2].

Quote Request

Request a Quote for (9S)-9-Amino-9-deoxoerythromycin-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.